Pentyl dihydrogen phosphate
Overview
Description
Pentyl dihydrogen phosphate, also known as phosphoric acid pentyl ester, is an organophosphate compound with the chemical formula C5H13O4P. It is typically a colorless or slightly yellow liquid that is denser than water and insoluble in water. This compound is known for its corrosive properties and is used in various industrial applications .
Preparation Methods
Pentyl dihydrogen phosphate is commonly synthesized through the reaction of pentanol with phosphorus oxychloride (POCl3) in the presence of a base catalyst. The reaction conditions typically involve maintaining a controlled temperature to ensure the efficient formation of the ester. The general reaction can be represented as follows:
[ \text{C5H11OH} + \text{POCl3} \rightarrow \text{C5H13O4P} + \text{HCl} ]
In industrial settings, the production of this compound may involve continuous processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Pentyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentanol and phosphoric acid.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organophosphate derivatives.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphate compounds.
Biology: It serves as a model compound for studying the behavior of organophosphates in biological systems.
Medicine: Research into its potential use as a precursor for the synthesis of pharmaceutical agents is ongoing.
Mechanism of Action
The mechanism of action of pentyl dihydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function by phosphorylating active sites. This interaction can disrupt normal cellular processes, leading to various biochemical effects .
Comparison with Similar Compounds
Pentyl dihydrogen phosphate can be compared with other similar organophosphate compounds, such as:
Amyl phosphate: Similar in structure but with different alkyl chain lengths.
Dipentyl hydrogen phosphate: Contains two pentyl groups attached to the phosphate.
Ethyl dihydrogen phosphate: Contains an ethyl group instead of a pentyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for specific industrial applications .
Properties
IUPAC Name |
pentyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPMUHPCAUGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862913 | |
Record name | Phosphoric acid, monopentyl ester | |
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Molecular Weight |
168.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl acid phosphate appears as a colorless liquid. Burns, though difficult to ignite. Denser than water and is insoluble in water. Hence, sinks in water. Corrosive to metals and tissue. Vapors are heavier than air. Used as a curing agent in paints and plastics and in the manufacture of synthetic fibers., Liquid, Colorless liquid; [CAMEO] | |
Record name | AMYL ACID PHOSPHATE | |
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Record name | Phosphoric acid, monopentyl ester | |
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CAS No. |
12789-46-7, 2382-76-5 | |
Record name | AMYL ACID PHOSPHATE | |
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Record name | Phosphoric acid, monopentyl ester | |
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Record name | Phosphoric acid, monopentyl ester | |
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Record name | Phosphoric acid, pentyl ester | |
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Record name | Pentyl dihydrogen phosphate | |
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Record name | Phosphoric acid, monopentyl ester | |
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Record name | Phosphoric acid, monopentyl ester | |
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Record name | Pentyl dihydrogen phosphate | |
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